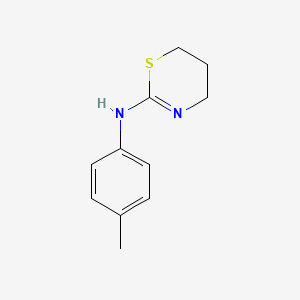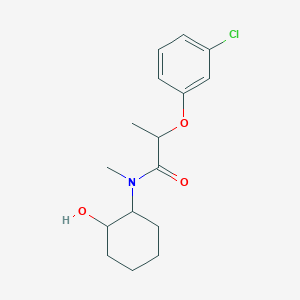![molecular formula C24H19ClN2O B5305783 2-[2-(2-chlorophenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5305783.png)
2-[2-(2-chlorophenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-chlorophenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone, commonly known as Clomiphene, is a synthetic nonsteroidal fertility drug. It is primarily used to treat female infertility by inducing ovulation. However, it has also been used in male infertility and other medical conditions related to hormonal imbalances.
Mecanismo De Acción
Clomiphene works by blocking the negative feedback of estrogen on the hypothalamus. Estrogen normally inhibits the secretion of FSH and LH from the pituitary gland. By blocking this feedback, Clomiphene increases the secretion of FSH and LH, which stimulates the ovaries to produce follicles and eggs. In men, Clomiphene increases the secretion of FSH and LH, which stimulates the testes to produce testosterone and sperm.
Biochemical and Physiological Effects
Clomiphene has several biochemical and physiological effects. It increases the secretion of FSH and LH, which stimulates the ovaries to produce follicles and eggs in women and the testes to produce testosterone and sperm in men. Additionally, Clomiphene has anti-estrogenic effects on the endometrium, which can prevent or treat endometrial hyperplasia and carcinoma. Clomiphene has also been shown to improve insulin sensitivity in women with PCOS.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clomiphene has several advantages for lab experiments. It is a well-established and widely used drug, making it easy to obtain and use. It has also been extensively studied, and its mechanism of action is well understood. Additionally, Clomiphene has a relatively low risk of adverse effects.
However, there are also limitations to using Clomiphene in lab experiments. It is primarily used to induce ovulation in women, making it less relevant for studies that do not involve reproductive medicine. Additionally, Clomiphene has a narrow therapeutic window, and its effects can vary depending on the dose and timing of administration.
Direcciones Futuras
There are several future directions for research on Clomiphene. One area of interest is its potential use in the treatment of male infertility. Studies have shown that Clomiphene can increase testosterone and sperm production in men with hypogonadotropic hypogonadism. However, more research is needed to determine its long-term safety and efficacy.
Another area of interest is the use of Clomiphene in the treatment of other medical conditions, such as breast cancer and osteoporosis. Clomiphene has anti-estrogenic effects, which could make it a potential treatment option for estrogen-sensitive cancers and bone loss.
Finally, there is a need for more research on the optimal dosing and timing of Clomiphene administration. Studies have shown that the effects of Clomiphene can vary depending on the dose and timing of administration. More research is needed to determine the optimal dose and timing for different medical conditions and patient populations.
Conclusion
Clomiphene is a synthetic nonsteroidal fertility drug that is primarily used to induce ovulation in women with anovulatory infertility. It has also been used in male infertility and other medical conditions related to hormonal imbalances. Clomiphene works by blocking the negative feedback of estrogen on the hypothalamus, which leads to an increase in FSH and LH secretion from the pituitary gland. It has several advantages for lab experiments, but there are also limitations to its use. Future research directions include its potential use in the treatment of male infertility, breast cancer, and osteoporosis, as well as the optimal dosing and timing of administration.
Métodos De Síntesis
The synthesis of Clomiphene involves several steps, including the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate, followed by cyclization and reduction to form 2-[2-(2-chlorophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone. This intermediate is then reacted with 2-phenylethylamine to form Clomiphene. The synthesis process has been well established and optimized, making it a cost-effective and efficient method for producing Clomiphene.
Aplicaciones Científicas De Investigación
Clomiphene has been extensively studied in the field of reproductive medicine. It is primarily used to induce ovulation in women with anovulatory infertility. It works by blocking the negative feedback of estrogen on the hypothalamus, which leads to an increase in follicle-stimulating hormone (FSH) and luteinizing hormone (LH) secretion from the pituitary gland. This, in turn, stimulates the ovaries to produce follicles and eggs.
Clomiphene has also been used in male infertility, particularly in cases of hypogonadotropic hypogonadism. It works by increasing the secretion of FSH and LH, which stimulates the testes to produce testosterone and sperm. Additionally, Clomiphene has been used in the treatment of polycystic ovary syndrome (PCOS) and endometriosis.
Propiedades
IUPAC Name |
2-[(E)-2-(2-chlorophenyl)ethenyl]-3-(2-phenylethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O/c25-21-12-6-4-10-19(21)14-15-23-26-22-13-7-5-11-20(22)24(28)27(23)17-16-18-8-2-1-3-9-18/h1-15H,16-17H2/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIYYMJXPLIZQU-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-chlorophenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide](/img/structure/B5305700.png)
![(2S*,4S*,5R*)-4-{[(2-hydroxyethyl)(methyl)amino]carbonyl}-1,2-dimethyl-5-(2-methylphenyl)pyrrolidine-2-carboxylic acid](/img/structure/B5305705.png)
![6-(2-bromo-5-ethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5305710.png)
![1-[2-(4-chlorophenoxy)butanoyl]pyrrolidine](/img/structure/B5305729.png)
![N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide](/img/structure/B5305730.png)

![2-(octylsulfonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B5305741.png)
![methyl 2-(3-bromobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5305756.png)
![2-phenoxy-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5305761.png)
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B5305774.png)
![4-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]methyl}-2,6-dimethylphenol](/img/structure/B5305779.png)

![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,3-benzothiazole](/img/structure/B5305795.png)
